molecular formula C17H15NO3 B2700617 5-hydroxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide CAS No. 300556-81-4

5-hydroxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide

Cat. No.: B2700617
CAS No.: 300556-81-4
M. Wt: 281.311
InChI Key: QZYYHSYJKIKPCM-UHFFFAOYSA-N
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Description

5-hydroxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide is a chemical compound belonging to the benzofuran family. Benzofurans are organic heteropolycyclic compounds characterized by a fused benzene and furan ring structure. This particular compound is notable for its hydroxyl group at the 5-position, a dimethylamino group at the nitrogen atom, and a phenyl group at the 2-position of the benzofuran ring.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide typically involves the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones with suitable reagents.

    Introduction of Hydroxyl Group: The hydroxyl group at the 5-position can be introduced via selective hydroxylation reactions.

    Dimethylation: The dimethylamino group is introduced by reacting the intermediate with dimethylamine under controlled conditions.

    Phenylation: The phenyl group is introduced through a Friedel-Crafts alkylation reaction using phenyl halides.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

5-hydroxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    5-hydroxy-2-phenylbenzofuran: Lacks the dimethylamino group, resulting in different chemical and biological properties.

    N,N-dimethyl-2-phenylbenzofuran-3-carboxamide: Lacks the hydroxyl group, affecting its reactivity and applications.

    2-phenylbenzofuran-3-carboxamide: Lacks both the hydroxyl and dimethylamino groups, making it less versatile in chemical reactions.

Uniqueness

5-hydroxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide is unique due to the presence of both the hydroxyl and dimethylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-hydroxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-18(2)17(20)15-13-10-12(19)8-9-14(13)21-16(15)11-6-4-3-5-7-11/h3-10,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYYHSYJKIKPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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